1-乙基-1H-苯并咪唑-2-磺酸

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

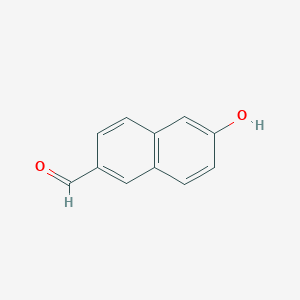

The compound of interest, 1-ethyl-1H-benzimidazole-2-sulfonic acid, is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in medicinal chemistry. Benzimidazole derivatives are often synthesized for their potential use in pharmaceuticals, particularly due to their antiprotozoal properties, as seen in the synthesis of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives with strong activity against protozoa .

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various starting materials and catalysts. For instance, 1,3-disulfonic acid benzimidazolium chloride, a related ionic liquid, is synthesized and characterized by spectroscopic methods and used as a catalyst for the synthesis of tetrahydropyridines . Similarly, magnetite-linked sulfonic acid has been utilized as a catalyst for the synthesis of 1-aryl-1H,3H-thiazolo[3,4-a]benzimidazole derivatives, showcasing the adaptability and environmental friendliness of the process .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The substitution at various positions on the benzimidazole core, such as the sulfonic acid group in the case of 1-ethyl-1H-benzimidazole-2-sulfonic acid, can significantly alter the compound's properties and reactivity. The structure is often confirmed and studied using techniques like FT-IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a variety of chemical reactions. For example, 2-((2-Pyridylmethyl)sulfinyl)benzimidazoles have been studied for their chemical behavior in acidic media, where they act as suicide inhibitors of the H+/K+-ATPase in stomach parietal cells. The sulfoxide group in these molecules can be protonated, leading to a series of reactions that result in the inactivation of the target enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives like 1-ethyl-1H-benzimidazole-2-sulfonic acid are influenced by their molecular structure. The presence of functional groups such as sulfonic acid imparts solubility in water and can affect the acidity of the compound. These properties are crucial for the biological activity and potential pharmaceutical applications of these compounds. The ionic nature of related compounds, such as 1,3-disulfonic acid benzimidazolium chloride, also highlights the importance of these properties in the synthesis and catalytic activity of benzimidazole derivatives .

科研应用

抗溃疡性能

1-乙基-1H-苯并咪唑-2-磺酸衍生物已被探索其潜在的抗溃疡性能。例如,寺岛等人(1995年)的研究合成了乙基2-[1H-苯并咪唑-2-基)磺酰甲基]-4-二甲基氨基-5-嘧啶羧酸乙酯,该化合物对乙醇诱导的大鼠胃溃疡具有显著的粘膜保护作用。该化合物被发现是一种有效的H+/K(+)-ATP酶抑制剂,在各种动物模型中表现出比西米替丁更高的抗溃疡活性,包括大鼠水浸应激诱导和酸化阿司匹林诱导的胃溃疡 (Terashima, Shimamura, Kawase, Tanaka, Uenishi, Kimura, Ishizuka, & Sato, 1995)。

抗氧化能力测定

1-乙基-1H-苯并咪唑-2-磺酸衍生物的抗氧化能力已在ABTS/PP脱色测定的背景下进行研究。Ilyasov等人(2020年)回顾了ABTS/过硫酸钾脱色测定抗氧化能力的反应途径,强调了某些苯并咪唑衍生物在与ABTS自由基阳离子形成偶联加合物中的作用。该研究强调了有必要进一步研究这些反应在评估抗氧化能力时的特异性和相关性 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)。

兽药残留

在食品安全领域,已对苯并咪唑化合物(如阿苯达唑及其代谢物)在生牛奶中的残留水平进行了研究。Tsiboukis等人(2010年)的研究评估了希腊南部牛奶样品中这些残留物的存在,引起了对苯并咪唑药物受控使用的潜在健康风险的担忧 (Tsiboukis, Sazakli, Gortzi, Hadjichristodoulou, Matara, & Leotsinidis, 2010)。

抗炎活性

苯并咪唑衍生物还表现出非典型的抗炎活性,如Lazer等人(1987年)所示。他们对取代的2-[(2,2,2-三氟乙基)磺酰]-1H-苯并咪唑的研究揭示了一种与传统非甾体类抗炎药不同的作用机制,可能通过对中性粒细胞功能的影响来介导 (Lazer, Matteo, & Possanza, 1987)。

性质

IUPAC Name |

1-ethylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFYRNMZRZTXRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378256 |

Source

|

| Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-benzimidazole-2-sulfonic acid | |

CAS RN |

90331-19-4 |

Source

|

| Record name | 1-ethyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)